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Welcome to the technical support center for ATTO 565 amine. This resource is designed for

researchers, scientists, and drug development professionals to address challenges related to

photobleaching during long-term fluorescence imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 565 amine and why is it used in fluorescence microscopy?

ATTO 565 is a fluorescent dye belonging to the rhodamine class.[1][2] It is known for its strong

light absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3]

[4] These characteristics make it a bright and sensitive label suitable for a wide range of

applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM,

STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine-

reactive version allows for straightforward labeling of biomolecules.

Q2: What is photobleaching, and why is my ATTO 565 signal fading during long-term imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a

loss of its ability to fluoresce.[4] During long-term imaging, the repeated exposure of ATTO 565

to high-intensity excitation light can cause the dye molecule to enter a reactive triplet state. In

this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that

chemically damage the dye, causing the fluorescent signal to fade over time.[5] While ATTO
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565 is considered highly photostable, all fluorophores are susceptible to photobleaching to

some extent, especially under continuous and intense illumination.[4][6]

Q3: How can I determine if the signal loss I'm observing is due to photobleaching or another

issue?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence

intensity over the duration of your imaging experiment.[4][7] If the signal is weak or absent from

the start, the problem might be related to other factors such as low labeling efficiency of your

target molecule, the use of incorrect microscope filter sets, or low expression levels of the

protein of interest.[4] A simple way to check for photobleaching is to move to a new field of view

on your sample that has not been previously exposed to the excitation light. If this new area is

initially bright and then fades with exposure, photobleaching is the likely cause.[4]

Q4: How does the photostability of ATTO 565 compare to other dyes in a similar spectral

range?

ATTO 565 is generally recognized for its high photostability compared to many other

fluorescent dyes.[3][6] However, direct quantitative comparisons can be challenging as

photostability is highly dependent on the experimental conditions. The following table

summarizes key photophysical properties of ATTO 565 and some common alternatives.

Quantitative Data Summary
Table 1: Photophysical Properties of ATTO 565 and Comparable Dyes
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Dye
Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(ε) at λmax
(M⁻¹cm⁻¹)

Fluorescen
ce Quantum
Yield (Φ)

Relative
Photostabili
ty

ATTO 565 564 590 120,000 0.90 High[3][8]

Alexa Fluor

568
578 603 91,300 0.69 High[9]

Cy3 550 570 150,000 0.15 Moderate

Rhodamine B 554 577 110,000 0.31 Low

Note: Photostability is a relative measure and can vary significantly with experimental

conditions such as illumination intensity, buffer composition, and the presence of antifade

agents.

Table 2: Effect of Antifade Reagents on ATTO 565 Photobleaching Lifetime

Antifade Reagent Concentration
Approximate
Photobleaching Lifetime
(s)

None - ~5

Trolox 1 mM ~25

Ascorbic Acid 1 mM ~15

n-propyl gallate (NPG) 1 mM ~10

Note: These values are approximate and derived from graphical data in the cited source under

specific experimental conditions.[10]
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If you are experiencing rapid signal loss with ATTO 565 during long-term imaging, follow these

troubleshooting steps:

Problem: Rapid Fading of ATTO 565 Signal
This is a classic sign of photobleaching. Here’s a workflow to mitigate this issue:
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Start: Rapid Signal Fading Observed

Reduce Excitation Light Intensity

Decrease Exposure Time

Increase Time-lapse Interval

Use Antifade Reagents

Optimize Filter Sets

Verify Labeling Efficiency

Problem Solved: Stable Signal

High Efficiency

Issue Persists: Consider Alternative Dye

Low Efficiency

Click to download full resolution via product page

Caption: Troubleshooting workflow for ATTO 565 photobleaching.
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1. Optimize Imaging Parameters: The most direct way to reduce photobleaching is to minimize

the total light dose delivered to your sample.[6]

Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that
provides a sufficient signal-to-noise ratio.[11]
Decrease Exposure Time: Use the shortest possible exposure time that still yields a quality
image. Modern sensitive cameras can often produce good images with very short
exposures.[11]
Increase Time-lapse Interval: Image less frequently if your biological process allows. Capture
only the essential time points.[6]

2. Modify the Chemical Environment:

Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available
antifade medium. For live-cell imaging, supplement your imaging medium with antifade
reagents like Trolox or ascorbic acid.[10]

3. Optimize Your Imaging Setup:

Use Appropriate Filters: Ensure your excitation and emission filters are well-matched to the
spectral properties of ATTO 565 to maximize signal detection and allow for lower excitation
power.[7]
Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light,
allowing you to reduce the excitation intensity.

Experimental Protocols
Protocol 1: Quantifying ATTO 565 Photobleaching in
Live Cells
This protocol provides a method to measure the rate of photobleaching of ATTO 565-labeled

structures in living cells.

Materials:

Live cells expressing the protein of interest tagged with a self-labeling tag (e.g., SNAP-tag®,

HALO-tag®)
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ATTO 565 amine conjugated to the appropriate substrate (e.g., benzylguanine for SNAP-

tag)

Glass-bottom imaging dishes

Live-cell imaging medium (phenol red-free)

Fluorescence microscope with environmental control (37°C, 5% CO₂)

Image analysis software (e.g., Fiji/ImageJ)

Methodology:

Cell Culture and Labeling:

Plate cells on glass-bottom dishes.

Label the cells with the ATTO 565 probe according to the manufacturer's protocol.

Wash the cells thoroughly to remove unbound dye.

Add fresh, pre-warmed live-cell imaging medium.

Image Acquisition:

Place the dish on the microscope stage within the environmental chamber.

Locate a region of interest (ROI) with clearly labeled cells.

Set the imaging parameters (e.g., 561 nm laser power, exposure time, pixel size) and

keep them constant throughout the experiment.

Acquire a time-lapse series of images (e.g., one frame every 10 seconds for 10 minutes).

Data Analysis:

Open the image series in your analysis software.

Define an ROI around a labeled structure.
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Measure the mean fluorescence intensity within the ROI for each time point.

Correct for background fluorescence by subtracting the mean intensity of a region without

cells.

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

Plot the normalized intensity against time. The rate of decay represents the

photobleaching rate. You can fit an exponential decay curve to determine the

photobleaching half-life.

Sample Preparation Image Acquisition Data Analysis

Culture & Plate Cells Label with ATTO 565 Wash to Remove Unbound Dye Locate Region of Interest Set Constant Imaging Parameters Acquire Time-lapse Series Measure Mean Intensity in ROI Background Correction Normalize to Initial Intensity Plot Intensity vs. Time

Click to download full resolution via product page

Caption: Experimental workflow for quantifying photobleaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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